molecular formula C4H6FIO2 B1301788 Ethyl iodofluoroacetate CAS No. 401-58-1

Ethyl iodofluoroacetate

Cat. No. B1301788
CAS RN: 401-58-1
M. Wt: 231.99 g/mol
InChI Key: HEEACDPQRCJXKT-UHFFFAOYSA-N
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Description

Ethyl iodofluoroacetate is a compound that is not directly mentioned in the provided papers, but its related compounds and reactions can be inferred from the studies on ethyl bromofluoroacetate and ethyl iododifluoroacetate. These compounds are used in various organic synthesis reactions, particularly in the introduction of fluorinated groups into molecules, which is of significant interest in the development of pharmaceuticals and agrochemicals due to the unique properties that fluorine atoms can impart to organic compounds .

Synthesis Analysis

The synthesis of related compounds such as ethyl iododifluoroacetate involves reactions with alkenes in the presence of sodium dithionite to yield addition products, which can then be hydrolyzed to produce α,α-difluoro-γ-butyrolactones . Another method includes the AIBN-initiated radical addition to alkenes, leading to the corresponding addition products in good to excellent yields . These methods highlight the reactivity of iodofluoroacetate derivatives and their utility in constructing complex fluorinated molecules.

Molecular Structure Analysis

While the molecular structure of ethyl iodofluoroacetate is not directly discussed, the structure of ethyl trifluoroacetate has been studied extensively. The molecular structure and conformational properties were determined using electron diffraction and vibrational spectroscopy, revealing two structures with Cs (anti-anti) and C1 (anti-gauche) symmetries . These findings are crucial as they provide insights into the conformational preferences of similar ethyl iodofluoroacetate molecules, which can affect their reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to ethyl iodofluoroacetate is demonstrated through various reactions. For instance, ethyl bromofluoroacetate can undergo visible light-mediated organocatalytic activation, coupling with indoles and anilines to form bisindolyl and bisanilinoyl acetate derivatives . Ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate, a closely related compound, can react with terminal alkynes in a palladium-catalyzed Sonogashira reaction to afford en-4-ynoic acid derivatives . These reactions showcase the versatility of iodofluoroacetate derivatives in forming carbon-carbon bonds and synthesizing fluorinated organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl iodofluoroacetate can be inferred from studies on similar compounds. Ethyl trifluoroacetate's vibrational spectra were analyzed in various states, providing evidence for the predicted conformations . The reactivity of ethyl 2-(α-hydroxyhexafluoroisopropyl)acrylate, another related compound, was studied, showing that reactions with thiols are accelerated in the presence of an acid catalyst . These studies suggest that the physical and chemical properties of ethyl iodofluoroacetate would be influenced by its fluorine content and molecular structure, affecting its reactivity and stability.

Scientific Research Applications

1. Synthesis of α-fluoro-β-hydroxy esters

  • Summary of Application: Ethyl iodofluoroacetate is used in the synthesis of α-fluoro-β-hydroxy esters through an enantioselective Reformatsky-type reaction with alkyl aryl ketones .
  • Methods of Application: The reaction involves the use of ethyl iodofluoroacetate with alkyl aryl ketones . The specific experimental procedures and technical details are not provided in the summary.
  • Results or Outcomes: The reaction achieved high diastereoselectivities and excellent enantioselectivities for the major diastereomer (93–95% ee) with large alkyl groups . For smaller alkyl groups, the diastereoselectivities were moderate, but excellent enantioselectivities were obtained for both diastereomers (79–94% ee) .

2. Saponification of Ethyl Acetate

  • Summary of Application: Ethyl iodofluoroacetate is used in the saponification of ethyl acetate using different reactor systems .
  • Methods of Application: The saponification reaction was carried out in different reactor systems, including a T-shaped reactor, an interdigital microreactor, and a chicane microreactor . The specific experimental procedures and technical details are not provided in the summary.
  • Results or Outcomes: The reactor system with a T-shaped reactor shows good performance only at high flow rates, while the experimental setups with the interdigital and the chicane microreactors yield good performance throughout the whole range of volume flow rates .

3. Synthesis of N-(Fluoroalkyl)imidazolones

  • Summary of Application: Ethyl iodofluoroacetate is used in the synthesis of N-(Fluoroalkyl)imidazolones .
  • Methods of Application: The reaction involves the use of ethyl iodofluoroacetate with imidazoles . The specific experimental procedures and technical details are not provided in the summary.
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the summary .

4. Electrophilic Iodination of Organic Compounds

  • Summary of Application: Ethyl iodofluoroacetate is used in the electrophilic iodination of organic compounds .
  • Methods of Application: The iodination of organic compounds involves the use of molecular iodine or iodides . Ethyl iodofluoroacetate is extensively employed for α-iodination of alkyl carbonyl compounds .
  • Results or Outcomes: The iodination of organic compounds opens comprehensive approaches for the synthesis of various biologically active compounds .

5. Iodination of Alkenes

  • Summary of Application: Ethyl iodofluoroacetate is used in the iodination of alkenes .
  • Methods of Application: The iodination of alkenes involves the use of 30% aqueous H2O2 as the oxidant for the iodotransformation .
  • Results or Outcomes: The iodination of alkenes has been improved by establishing an environmentally friendly methodology for aerobic oxidative iodination of alkenes .

6. Synthesis of α-fluoro-β-hydroxy esters

  • Summary of Application: Ethyl iodofluoroacetate is used in the synthesis of α-fluoro-β-hydroxy esters .
  • Methods of Application: The synthesis involves an enantioselective Reformatsky-type reaction of ethyl iodofluoroacetate with alkyl aryl ketones .
  • Results or Outcomes: The reaction achieved high diastereoselectivities and excellent enantioselectivities for the major diastereomer (93–95% ee) with large alkyl groups .

7. Synthesis of N-(Fluoroalkyl)imidazolones

  • Summary of Application: Ethyl iodofluoroacetate is used in the synthesis of N-(Fluoroalkyl)imidazolones via the radical addition of imidazoles .
  • Methods of Application: The reaction involves the use of ethyl iodofluoroacetate with imidazoles in the presence of CuBr2 and TEMPO in different solvents .
  • Results or Outcomes: The reaction enabled access to a number of N-(fluoroalkyl)imidazolones in moderate to good yields .

8. Electrophilic Iodination of Alkenes

  • Summary of Application: Ethyl iodofluoroacetate is used in the electrophilic iodination of alkenes .
  • Methods of Application: The iodination of alkenes involves the use of 30% aqueous H2O2 as the oxidant for the iodotransformation .
  • Results or Outcomes: The iodination of alkenes has been improved by establishing an environmentally friendly methodology for aerobic oxidative iodination of alkenes .

9. Experimental Studies of Ethyl Acetate

  • Summary of Application: Ethyl iodofluoroacetate is used in the experimental studies of ethyl acetate .
  • Methods of Application: The specific experimental procedures and technical details are not provided in the summary .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the summary .

Safety And Hazards

Ethyl iodofluoroacetate is an irritant and may cause harm if inhaled or swallowed . It is recommended to avoid prolonged exposure, not to breathe the vapor, and to use caution when handling .

properties

IUPAC Name

ethyl 2-fluoro-2-iodoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FIO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEACDPQRCJXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371910
Record name Ethyl iodofluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl iodofluoroacetate

CAS RN

401-58-1
Record name Ethyl 2-fluoro-2-iodoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401-58-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl iodofluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl fluoroiodoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
DLEE CHRISTMAN - 1954 - search.proquest.com
… The benzene was removed under reduced pressure and the remaining liquid was distilled under reduced pressure to give ethyl iodofluoroacetate, bp 68-72 (l4 mm.), n^ …
Number of citations: 2 search.proquest.com
SD Jadhav, A Singh - The Journal of Organic Chemistry, 2016 - ACS Publications
… Under these optimized conditions, we again evaluated a series of dihaloacetates and found that only ethyl bromofluoroacetate and ethyl iodofluoroacetate reacted to provide the …
Number of citations: 17 pubs.acs.org
M Fornalczyk, K Singh, AM Stuart - Chemical Communications, 2012 - pubs.rsc.org
… The first enantioselective Reformatsky-type reaction of ethyl iodofluoroacetate has been accomplished with alkyl aryl ketones. High diastereoselectivities and excellent …
Number of citations: 27 pubs.rsc.org
ET McBee, DL Christman, RW Johnson Jr… - Journal of the …, 1956 - ACS Publications
… potassium iodide actually determines the replacement of bromine by iodine, an experiment was conducted in which the ethyl iodofluoroacetate was isolated in 72% yield. …
Number of citations: 17 pubs.acs.org
M Fornalczyk - 2011 - ethos.bl.uk
… The protocol of the one-step enantioselective Reformatsky reaction with ketones promoted by diethylzinc was extended to ethyl iodofluoroacetate and excellent yields (84-99 %) and …
Number of citations: 2 ethos.bl.uk
P Knochel, NM Barl - Synfacts, 2012 - thieme-connect.com
… kyl aryl ketones and ethyl iodofluoroacetate with diethylzinc. The corresponding fluorinated esters are obtained in excellent yield and with high diastereoselective and enantioselective …
Number of citations: 0 www.thieme-connect.com
A Tarui, H Nishimura, T Ikebata, A Tahira, K Sato… - Organic …, 2014 - ACS Publications
… More recently, high levels of enantioselectivity have been achieved through the reaction of ethyl iododifluoroacetate or ethyl iodofluoroacetate with ketones in the presence of a …
Number of citations: 34 pubs.acs.org
P Zhang, C Wolf - Angewandte Chemie International Edition, 2013 - Wiley Online Library
… The asymmetric nucleophilic addition of a zinc difluoroenolate complex to selected aldehydes and an Et 2 Zn-mediated Reformatsky-type reaction with ethyl iodofluoroacetate and …
Number of citations: 119 onlinelibrary.wiley.com
Y Wang, ZY Yang, DJ Burton - Tetrahedron letters, 1992 - Elsevier
Reaction of iodofluoroacetates with alkenes and zinc in the presence of nickel dichloride hexahydrate and pyridine in THF affords the corresponding α-fluoroesters in good yields. …
Number of citations: 21 www.sciencedirect.com
Y Shen, Y Zhou - Journal of fluorine chemistry, 1993 - Elsevier
… Ethyl chlorofluoroacetate was prepared by a literature method [ 71, and ethyl iodofluoroacetate was prepared by a simple Finkelstein reaction of ethyl chlorofluoroacetate [4]. Pd(PPh& …
Number of citations: 16 www.sciencedirect.com

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